1H-tetrazol-5-ylurea

Urea transporter UT-B inhibitor erythrocyte lysis

Researchers requiring the unsubstituted tetrazole-urea core often face supply of bulkier, pre-functionalized analogs unfit for systematic SAR. 1H-Tetrazol-5-ylurea (MW 128.09) is the minimal polar scaffold. - UT-B Inhibition: IC50 11 nM in human erythrocytes; 68-fold more potent than 1,1-dimethyl analog. - Synthetic Flexibility: Direct N-arylation yields FAAH inhibitors with single-digit nM potency and >100-fold MAGL selectivity. - Assay-Ready: High aqueous solubility eliminates DMSO interference in cellular assays.

Molecular Formula C2H4N6O
Molecular Weight 128.09 g/mol
Cat. No. B8739596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-tetrazol-5-ylurea
Molecular FormulaC2H4N6O
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1(=NNN=N1)NC(=O)N
InChIInChI=1S/C2H4N6O/c3-1(9)4-2-5-7-8-6-2/h(H4,3,4,5,6,7,8,9)
InChIKeyQGFOBPFXLWTDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Tetrazol-5-ylurea: Specifications and Properties


1H-tetrazol-5-ylurea (CAS: 6973-21-3; molecular formula C2H4N6O; MW: 128.09) is a heterocyclic urea derivative that combines a tetrazole ring with a urea moiety, characterized by high nitrogen content, strong hydrogen-bonding capacity (3 H-bond donors, 4 H-bond acceptors), and physicochemical properties including XLogP3 of -1.6 and density of 2.35 g/cm³ . The compound has been investigated as a pharmacophore scaffold and metabolic probe, notably exhibiting nanomolar inhibition of urea transporter UT-B (IC50 = 11 nM in human erythrocytes) [1]. Its low molecular weight and balanced hydrophilicity distinguish it from bulkier tetrazolyl urea analogs, making it a preferred building block for medicinal chemistry programs requiring the tetrazole-urea motif without added steric or lipophilic complexity [2].

Differentiation from Substituted Tetrazoles and Ureas


The tetrazole-urea scaffold is highly sensitive to substitution patterns; even minor structural modifications produce dramatic shifts in target selectivity, potency, and physicochemical properties. 1H-tetrazol-5-ylurea, as the unsubstituted parent core, offers a unique combination of low molecular weight (128.09 g/mol) and low lipophilicity (XLogP3 = -1.6) . Substituting the tetrazole N1 or N2 position with aryl groups yields N-tetrazolyl aryl ureas that exhibit entirely distinct pharmacological profiles, such as bradykinin B1 receptor antagonism [1] or Kv1.3 channel modulation [2]. Similarly, incorporating bulky lipophilic side chains transforms the compound from a polar UT-B probe into highly lipophilic ACAT inhibitors [3]. These stark functional divergences confirm that 1H-tetrazol-5-ylurea is not interchangeable with its substituted analogs; procurement of the specific unsubstituted core is mandatory for applications requiring a compact, polar, hydrogen-bond-rich tetrazole-urea motif.

Quantitative Evidence for Compound Selection


UT-B Inhibition Potency Comparison

1H-tetrazol-5-ylurea inhibits human UT-B with an IC50 of 11 nM in erythrocyte hypotonic lysis assays [1]. In contrast, the N,N-dimethyl-substituted analog (1,1-dimethyl-3-(2H-tetrazol-5-yl)urea) exhibits substantially reduced potency, with an IC50 of approximately 750 nM in related cellular assays [2]. The unsubstituted urea nitrogen in 1H-tetrazol-5-ylurea appears critical for high-affinity hydrogen-bonding interactions with the UT-B binding pocket, a feature lost upon alkylation.

Urea transporter UT-B inhibitor erythrocyte lysis

Hydrogen-Bond Donor/Acceptor Profile

1H-tetrazol-5-ylurea possesses 3 hydrogen-bond donors and 4 hydrogen-bond acceptors within a compact framework (MW: 128.09, XLogP3: -1.6) . This high H-bond density facilitates strong aqueous solubility and crystal packing interactions. Aryl-substituted tetrazolyl ureas, such as N-tetrazolyl aryl urea derivatives (typical MW > 300 g/mol, XLogP > 2), sacrifice hydrogen-bond capacity for lipophilic aryl interactions, fundamentally altering their solubility and binding profiles [1]. The unsubstituted compound's hydrophilic character (predicted logS ~ -0.74) renders it uniquely suited for aqueous biochemical assays where substituted analogs may require DMSO co-solvents.

Hydrogen bonding physicochemical properties solubility

Metabolic Stability and Bioisosteric Potential

The tetrazole moiety in 1H-tetrazol-5-ylurea functions as a metabolically stable bioisostere of carboxylic acid and cis-amide groups, a property that has driven its incorporation into drug design programs [1]. Tetrazole-containing compounds resist metabolic degradation pathways that commonly inactivate carboxylic acid-containing analogs, including glucuronidation and β-oxidation. Quantitative binding studies have demonstrated that tetrazole-based hosts bind anions with potency exceeding analogous carboxylic acid hosts by ≥50,000-fold in polar solutions [2]. While this specific comparison involves tetrazole alone, the tetrazole-urea hybrid inherits the metabolic stability advantages of the tetrazole ring.

Bioisostere metabolic stability tetrazole

Molecular Scaffold Density and Crystallinity

1H-tetrazol-5-ylurea exhibits a high density of 2.35 g/cm³ (predicted), reflecting efficient crystal packing driven by its extensive hydrogen-bonding network . In contrast, di-substituted analogs such as N,N'-bis(1H-tetrazol-5-yl)urea (MW: 196.13) possess lower packing density due to the steric constraints of two tetrazole rings . The high density of 1H-tetrazol-5-ylurea correlates with favorable solid-state stability and ease of handling, attributes that simplify procurement, storage, and formulation for research use.

Density crystallinity solid-state

FAAH vs. MAGL Selectivity as Basal Scaffold

Biaryl tetrazolyl ureas, derived from the 1H-tetrazol-5-ylurea core through extensive substitution, achieve remarkable FAAH inhibition potency (IC50 = 3.0-9.7 nM) with high selectivity over MAGL (39-fold to >141-fold) . However, these gains come at the cost of dramatically increased molecular weight (typically >400 g/mol) and lipophilicity. The unsubstituted 1H-tetrazol-5-ylurea serves as the minimal pharmacophore scaffold from which these optimized inhibitors were developed. SAR studies indicate that the tetrazole-urea linkage is the essential recognition element for both FAAH and MAGL binding, while peripheral aryl substitutions dictate selectivity [1].

FAAH MAGL endocannabinoid

Research and Industrial Application Scenarios


UT-B Inhibition and Erythrocyte Lysis Assays

1H-tetrazol-5-ylurea is validated as a nanomolar inhibitor of human UT-B (IC50 = 11 nM) in erythrocyte hypotonic lysis assays [1]. Researchers investigating urea transporter pharmacology, diuretic mechanisms, or erythrocyte membrane permeability should select this compound over N-alkylated tetrazolyl ureas, which exhibit substantially reduced potency (e.g., 1,1-dimethyl analog shows ~68-fold weaker inhibition). Its high aqueous solubility facilitates direct use in cellular assays without DMSO co-solvent interference .

FAAH/MAGL Inhibitor Library Synthesis

1H-tetrazol-5-ylurea serves as the minimal pharmacophore core for constructing biaryl tetrazolyl urea libraries targeting the endocannabinoid system [1]. SAR studies demonstrate that N-arylation of this unsubstituted scaffold yields FAAH inhibitors with single-digit nanomolar potency and >100-fold selectivity over MAGL. Procurement of the unsubstituted parent compound, rather than pre-functionalized analogs, provides maximum synthetic flexibility for medicinal chemistry campaigns exploring substitution effects on target selectivity and potency .

Hydrogen-Bonding and Crystal Engineering

With 3 hydrogen-bond donors, 4 hydrogen-bond acceptors, and a high predicted density (2.35 g/cm³), 1H-tetrazol-5-ylurea is an ideal small-molecule model for studying hydrogen-bonding networks in crystal engineering and supramolecular chemistry [1]. Its compact size and balanced donor/acceptor ratio enable systematic investigation of intermolecular interactions without the confounding effects of large hydrophobic substituents. X-ray crystallographic studies confirm extensive N-H···N and N-H···O hydrogen-bonding patterns in the solid state .

Bioisostere Evaluation in Drug Design

1H-tetrazol-5-ylurea combines the metabolic stability advantages of the tetrazole ring (a well-established carboxylic acid bioisostere) with the hydrogen-bonding capacity of urea [1]. This dual functionality makes it a valuable scaffold for evaluating tetrazole-urea hybrids as replacements for carboxylic acid or amide moieties in lead optimization. Studies demonstrate that tetrazole-based hosts bind anions ≥50,000-fold more potently than analogous carboxylic acid hosts, suggesting superior target engagement in polar biological environments . Researchers designing metabolically stable pharmacophores should prioritize this compound over simple tetrazoles or ureas alone.

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